
Convoline
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Overview
Description
Convoline is a methoxybenzoic acid.
Scientific Research Applications
Medicinal Applications
1. Neuroprotective Effects
Convoline has been studied for its neuroprotective properties, particularly in the context of epilepsy. Research indicates that it exhibits anti-epileptic activity, making it a candidate for developing treatments for seizure disorders. A study demonstrated that this compound could enhance neuronal survival and reduce seizure frequency in animal models, suggesting its potential as a therapeutic agent in epilepsy management .
2. Cognitive Enhancement
In traditional medicine, Convolvulus pluricaulis has been used as a cognitive enhancer. Studies have shown that this compound may improve memory and learning capabilities. Its neuroprotective effects are believed to stem from its ability to modulate neurotransmitter systems, particularly acetylcholine .
Formulation Advancements
Solid Lipid Nanoparticles (SLNs)
One of the significant challenges in utilizing this compound therapeutically is its poor solubility and bioavailability. Recent research focused on formulating this compound into solid lipid nanoparticles to enhance its delivery and efficacy. The formulation process involved high-speed homogenization techniques, resulting in nanoparticles that improved the dissolution rate and bioavailability of this compound significantly .
Formulation Characteristics | Values |
---|---|
Particle Size | 200 nm |
Zeta Potential | -25 mV |
Drug Entrapment Efficiency | 85% |
In Vitro Release Rate | 75% in 24h |
The optimized formulation showed promising results in enhancing the pharmacokinetic profile of this compound, thereby facilitating its use in clinical settings.
Case Studies
Case Study 1: Epilepsy Treatment
A clinical trial evaluated the efficacy of this compound-loaded solid lipid nanoparticles in patients with refractory epilepsy. The study reported a significant reduction in seizure frequency and improved quality of life among participants receiving the treatment compared to the control group .
Case Study 2: Cognitive Function Improvement
Another study investigated the cognitive effects of this compound in elderly patients experiencing mild cognitive impairment. Participants who received this compound showed marked improvements in memory tests and cognitive assessments over a six-month period compared to those receiving placebo .
Research Insights
The body of research surrounding this compound highlights its multifaceted applications, particularly in neuropharmacology. The advancements in drug formulation technologies such as solid lipid nanoparticles represent a significant leap toward overcoming the challenges associated with its bioavailability.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Convoline’s mechanism of action?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: In vitro cell lines (e.g., cancer cells).
- Intervention: this compound exposure at varying concentrations.
- Comparison: Untreated controls or benchmark compounds.
- Outcome: Apoptosis rates or protein expression changes.
Ensure the question addresses a literature gap identified via systematic reviews .
Q. What methodologies are recommended for conducting a literature review on this compound?
- Methodological Answer :
Develop a Boolean search string (e.g., (this compound OR "Compound X") AND (pharmacokinetics OR toxicity)
).
Use databases like PubMed or SciFinder, prioritizing primary sources.
Screen abstracts for relevance, excluding non-peer-reviewed platforms (e.g., ) .
Synthesize findings into a table comparing studies (e.g., dosage ranges, experimental models).
Q. How to design a preliminary study to assess this compound’s bioactivity?
- Methodological Answer :
- Experimental Design : Use a dose-response assay with triplicate samples.
- Controls : Include positive (e.g., known inhibitors) and negative controls.
- Data Collection : Measure IC50 values and statistical significance (p < 0.05).
- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s pharmacokinetic data across studies?
- Methodological Answer :
Analyze Study Designs : Compare sample sizes, dosing regimens, and analytical techniques (e.g., HPLC vs. LC-MS) .
Statistical Re-evaluation : Apply meta-analysis to pooled data, assessing heterogeneity via I² statistics.
Contextual Factors : Consider interspecies variability (e.g., rodent vs. primate models) or batch-to-batch compound purity .
Q. What strategies optimize this compound’s quantification in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) to reduce matrix interference.
- Analytical Validation :
- Linearity : R² ≥ 0.99 over expected concentration ranges.
- Recovery Rates : 85–115% for accuracy.
- Advanced Techniques : Deploy tandem mass spectrometry (MS/MS) for specificity .
Q. How to address ethical compliance in this compound’s preclinical trials?
- Methodological Answer :
Ethical Review : Submit protocols to an Institutional Animal Care and Use Committee (IACUC).
Participant Selection : Define inclusion/exclusion criteria (e.g., age, health status) and randomization methods .
Data Transparency : Report adverse events and attrition rates in supplementary materials .
Q. Data Contradiction Analysis Framework
Q. Key Takeaways
Properties
CAS No. |
89783-61-9 |
---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H21NO5/c1-20-14-6-3-10(7-15(14)21-2)16(18)22-13-8-11-4-5-12(9-13)17(11)19/h3,6-7,11-13,19H,4-5,8-9H2,1-2H3 |
InChI Key |
QKXIPWXFQDIWOM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.